molecular formula C10H15Br2N3O B2432596 1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide CAS No. 93664-47-2

1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide

Cat. No.: B2432596
CAS No.: 93664-47-2
M. Wt: 353.058
InChI Key: ODLPOGJFQSEFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C10H15Br2N3O and its molecular weight is 353.058. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O.BrH/c1-13(2)8-3-5-14(6-4-8)7-9(11)10(12)15;/h3-6,9H,7H2,1-2H3,(H-,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLPOGJFQSEFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(C(=O)N)Br.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylaminopyridine with a bromo derivative of a carbamoylethyl compound. The process can be optimized for yield and purity, which is essential for subsequent biological evaluations.

Biological Activity

1. Anticholinesterase Activity
Research indicates that compounds similar to this compound may exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, a study demonstrated that derivatives with pyridinium moieties showed potent inhibition of acetylcholinesterase (AChE) with IC50 values in the nanomolar range, suggesting that modifications to the pyridine structure could enhance biological efficacy .

2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific human cancer cells, although further studies are required to elucidate the mechanisms involved.

3. Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with target proteins. These studies have shown that the compound can effectively bind to active sites of enzymes involved in neurotransmission, further supporting its potential as a therapeutic agent in neurodegenerative disorders .

Case Studies

Study Findings
Study on AChE InhibitionThe compound exhibited significant inhibition of AChE, with an IC50 value comparable to known inhibitors .
Cytotoxicity on HepG2 CellsInduced apoptosis was observed at concentrations above 10 µM, indicating potential for cancer therapy .
Molecular Docking AnalysisDemonstrated strong binding affinity towards AChE and other relevant targets, suggesting multi-target potential .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Acetylcholinesterase: By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to 1-(2-Bromo-2-carbamoylethyl)-4-(dimethylamino)pyridin-1-ium bromide exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. A study demonstrated that a related compound had an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer effects .

Mechanism of Action
The compound's mechanism often involves the modulation of cellular pathways that lead to reduced cell viability in cancerous tissues. This is typically achieved through the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable in the development of pharmaceuticals .

Catalytic Applications
The compound can function as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. This application is particularly important for researchers aiming to optimize chemical processes in drug development .

Material Science

Development of Advanced Materials
In material science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. These materials are crucial for applications in electronics and coatings due to their unique properties, which can be tailored through the incorporation of functional groups from the compound .

Bioconjugation Techniques

Drug Delivery Systems
The compound plays a role in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecular frameworks. This is essential for developing drug delivery systems and diagnostic applications where targeted delivery is critical .

Case Studies and Research Findings

Study Title Focus Findings
Anticancer Activity of Bromopyrimidine DerivativesInvestigated anticancer propertiesRelated compounds demonstrated significant inhibition of cancer cell lines with IC50 values < 0.1 μM
Synthesis and Characterization of Pyridine DerivativesExplored organic synthesis applicationsThe compound facilitated efficient synthesis pathways for complex organic molecules
Development of Functional PolymersStudied material science applicationsUtilized the compound to create polymers with enhanced electrical properties

Q & A

Q. What role does it play in supramolecular chemistry?

  • Methodological Answer : The pyridinium cation participates in host-guest interactions with crown ethers or cucurbiturils. Isothermal titration calorimetry (ITC) measures binding constants, while NOESY NMR reveals spatial proximity in complexes. Applications include molecular switches and drug delivery vesicles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.